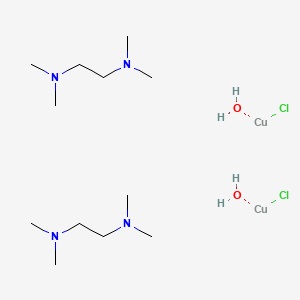

Cu-TMEDA catalyst

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This catalyst is a coordination complex of copper with N,N,N′,N′-tetramethylethylenediamine (TMEDA). It is widely used in various organic synthesis reactions due to its ability to facilitate a range of chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions: The Cu-TMEDA catalyst can be synthesized by reacting copper(II) chloride with N,N,N′,N′-tetramethylethylenediamine in the presence of a base. The reaction typically occurs in an aqueous or methanolic solution at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Aerobic Oxidative Acylation of Amides with Alcohols

The CuCl/TMEDA/nor-AZADO system catalyzes the direct conversion of alcohols and amides into imides via a two-step oxidation-addition mechanism .

Reaction Mechanism:

-

Alcohol Oxidation :

-

Nucleophilic Addition and Hemiamidal Oxidation :

Substrate Scope and Efficiency:

| Substrate (Alcohol + Amide) | Product (Imide) | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl alcohol + 2-pyrrolidone | N-Benzoyl-2-pyrrolidone | 99 | RT, O₂ (1 atm) |

| 4-Methoxybenzyl alcohol + Acetamide | N-(4-Methoxybenzoyl)acetamide | 95 | RT, 12 h |

| Cyclohexanol + Phthalimide | Cyclohexanoyl phthalimide | 88 | 40°C, 24 h |

Key Findings :

-

TMEDA outperforms ligands like 2,2′-bipyridyl (bpy) in both alcohol oxidation (98% vs. 17% yield) and hemiamidal oxidation (8× faster) .

-

The system tolerates electron-rich/deprived aromatics, aliphatic alcohols, and cyclic amides.

Homocoupling of Terminal Alkynes

The CCl₄-TMEDA-CuCl system mediates oxidative dimerization of terminal acetylenes to 1,3-diynes under ambient conditions .

Optimized Conditions:

-

Catalyst : 10 mol% CuCl

-

Solvent : Ethanol or methanol (90–92% yield)

-

Oxidant : CCl₄ (stochiometric)

Substrate Compatibility:

| Alkyne | Product (1,3-Diyne) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Phenylacetylene | 1,4-Diphenyl-1,3-butadiyne | 92 | 12 |

| 4-Ethynyltoluene | 1,4-Bis(4-methylphenyl)-1,3-butadiyne | 85 | 18 |

| Propargyl alcohol | 1,4-Bis(2-hydroxyethyl)-1,3-butadiyne | 78 | 24 |

Kinetic Insights :

-

Lower CuCl loading (1 mol%) reduces yield to 51% and extends reaction time to 48 h .

-

Coordinating solvents (e.g., DMSO, THF) reduce efficiency due to catalyst poisoning .

Role of TMEDA in Catalytic Cycles

TMEDA’s peralkylated diamine structure enhances catalytic activity through:

-

Stabilization of Cu(II)-OH Intermediates : Prevents aggregation via chelation, maintaining monomeric active species .

-

Acceleration of Hemiamidal Oxidation : Lowers activation energy for Cu(II)-OH regeneration (DFT studies show Δ‡ reduced by 12 kcal/mol vs. bpy) .

-

Electron Donation : TMEDA’s strong σ-donor ability increases electron density at Cu centers, facilitating O₂ activation .

Environmental and Practical Advantages

-

Green Chemistry : Uses O₂ as a terminal oxidant, producing H₂O as the only by-product .

-

Scalability : Demonstrated in gram-scale synthesis of aniracetam (85% yield) .

-

Functional Group Tolerance : Compatible with hydroxyl, ether, and ester groups .

Structural and Spectroscopic Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Cu-TMEDA Complex Formula | C₁₂H₃₄Cl₂Cu₂N₄O₂ | X-ray crystallography | |

| UV-Vis λₘₐₓ | 605 nm (d-d transition) | Spectrophotometry | |

| Magnetic Moment | 1.75 μB (antiferromagnetic coupling) | SQUID |

科学研究应用

Organic Synthesis

The Cu-TMEDA catalyst is extensively used in various organic synthesis reactions, including:

- Oxidative Coupling Reactions: Facilitates the aerobic oxidative acylation of amides with alcohols to produce imides. This method has been shown to yield a wide variety of structurally diverse imides efficiently .

- Substitution Reactions: Plays a crucial role in the Sandmeyer reaction where aryldiazonium salts react with halides, cyanides, and thiocyanates to form corresponding aryl derivatives.

- Cycloaddition Reactions: Employed in 1,3-dipolar cycloaddition reactions involving pyrazolidinone-based dipoles and terminal alkynes.

Biological Applications

Cu-TMEDA has significant implications in the synthesis of biologically active compounds. It is utilized for:

- Drug Development: The catalyst aids in synthesizing new pharmaceutical agents by facilitating complex organic transformations necessary for drug discovery.

- Synthesis of Natural Products: Used in the preparation of natural products that exhibit therapeutic properties.

Industrial Applications

In the industrial sector, Cu-TMEDA is applied in:

- Fine Chemicals Production: The catalyst is integral to producing fine chemicals, which are essential for various industries including agrochemicals and materials science .

- Catalytic Systems for Dimerization: A recent study highlighted its use in a catalytic system for the oxidative dimerization of terminal acetylenes, achieving yields up to 92% under mild conditions .

Case Studies

Case Study 1: Aerobic Oxidative Acylation

In a study utilizing a CuCl/TMEDA/nor-AZADO catalyst system, researchers demonstrated an efficient method for synthesizing imides from amides and alcohols. The system allowed for gram-scale acylation without requiring extensive re-optimization of catalysts .

Case Study 2: Dimerization of Terminal Acetylenes

The CCl₄-TMEDA-CuCl system was developed for dimerizing terminal acetylenes under mild conditions. The reaction achieved high yields (90–92%) and showcased a broad synthetic scope .

作用机制

The Cu-TMEDA catalyst exerts its effects through the coordination of copper ions with N,N,N′,N′-tetramethylethylenediamine. This coordination enhances the reactivity of the copper center, facilitating various chemical transformations. The catalyst promotes the formation of reactive intermediates, such as copper-oxygen species, which are crucial for oxidative reactions . The TMEDA ligand also stabilizes the copper center, allowing for efficient regeneration of the active catalyst species .

相似化合物的比较

- Copper(I) trifluoromethanesulfonate

- Tetrakis(acetonitrile)copper(I) tetrafluoroborate

- Copper(I) acetate

Comparison:

- Uniqueness: Cu-TMEDA catalyst is unique due to its ability to facilitate a wide range of reactions, including oxidative coupling, cycloaddition, and substitution reactions . The presence of the TMEDA ligand enhances the reactivity and stability of the copper center, making it more versatile compared to other copper-based catalysts .

- Similarities: Like other copper-based catalysts, this compound is used in various organic synthesis reactions and shares similar reaction conditions and reagents .

生物活性

The Cu-TMEDA catalyst, comprising copper (Cu) and N,N,N',N'-tetramethylethylenediamine (TMEDA), has garnered attention in organic synthesis due to its effectiveness in various catalytic reactions. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.

Overview of this compound

Cu-TMEDA acts as a versatile catalyst in numerous organic transformations, particularly in coupling reactions and oxidation processes. TMEDA serves dual roles as a ligand and a base, enhancing the solubility and reactivity of copper species. This synergy allows for efficient catalysis under mild conditions.

The catalytic cycle typically involves the formation of a copper complex with TMEDA, which stabilizes reactive intermediates. The general mechanism can be summarized as follows:

- Formation of Copper Complex : Cu(I) or Cu(II) reacts with TMEDA to form a stable complex.

- Substrate Coordination : The substrate (e.g., alkynes or arylboronic acids) coordinates to the copper center.

- Reaction Pathway : The complex undergoes oxidative addition or reductive elimination, leading to product formation.

- Regeneration : The catalyst is regenerated for subsequent cycles.

1. Antimicrobial Properties

Recent studies have indicated that copper complexes exhibit antimicrobial activity. For instance, Cu-TMEDA has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism is thought to involve the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and DNA.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

2. Catalytic Oxidation Reactions

Cu-TMEDA has been effectively employed in aerobic oxidation reactions, such as the conversion of alcohols to aldehydes or ketones. These reactions are crucial in pharmaceutical synthesis and have shown promising yields.

- Case Study : In a study on the aerobic oxidation of alcohols using Cu-TMEDA, yields reached up to 95% under optimized conditions with a reaction time of only 2 hours .

3. Synthesis of Bioactive Compounds

The catalyst is also used in synthesizing bioactive compounds, such as anti-inflammatory agents and other pharmaceuticals. For example, the synthesis of tetrahydropyridine derivatives using Cu(OTf)2 and TMEDA was reported to exhibit significant anti-inflammatory activity .

Case Study 1: Dimerization of Terminal Acetylenes

A recent study demonstrated that terminal acetylenes could be dimerized efficiently using CuCl/TMEDA in the presence of carbon tetrachloride (CCl4). The reaction achieved yields up to 92%, showcasing the catalyst's effectiveness in forming conjugated diynes .

Case Study 2: Carbon Dioxide Fixation

Another notable application involves the use of Cu-TMEDA in the fixation of carbon dioxide into organic substrates, which is vital for developing sustainable chemical processes. The catalyst facilitated the incorporation of CO2 into boronic acids with high efficiency .

属性

IUPAC Name |

chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXKYYDFGPZSOZ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Cl2Cu2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。